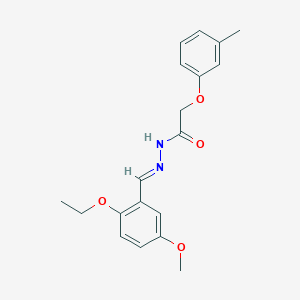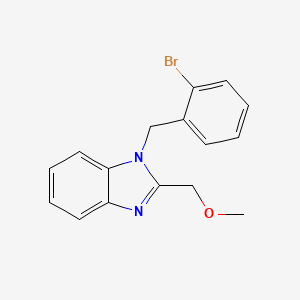![molecular formula C21H20N2O3 B5553656 2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)
2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their complex molecular structures and potential for various applications in fields like materials science, pharmacology, and chemistry. The molecule contains an isoindole-1,3-dione skeleton, which is a significant structural motif in medicinal chemistry due to its biological relevance and chemical versatility.
Synthesis Analysis
The synthesis of derivatives similar to the requested compound has been explored through various chemical reactions, involving key steps like Dieckmann cyclization and Mannich reactions, to construct the piperidine and isoindole dione frameworks. These processes demonstrate the compound's synthesis complexity and the need for precise conditions to achieve the desired product (Tan et al., 2016; Aboussafy & Clive, 2012).
Molecular Structure Analysis
Studies on compounds with similar structures have utilized various spectroscopic techniques, such as NMR and X-ray diffraction, to elucidate their molecular structure. These analyses reveal the complex nature of the molecular framework, including the conformation of the isoindole-1,3-dione ring and its substituents (Duru et al., 2018; Dioukhane et al., 2021).
Chemical Reactions and Properties
The compound's chemical behavior, including reactivity and potential interactions, can be inferred from related structures. These include its participation in reactions such as hydrogenation and its ability to form complexes with metals, indicating a versatile chemical nature that could be relevant for catalysis and material science applications (Bisset et al., 2012; Vendan et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of phthalimide derivatives, including compounds structurally related to 2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione, have been extensively studied. For instance, Dioukhane et al. (2021) demonstrated the structural elucidation of an isoindoline-1,3-dione derivative using 1D and 2D NMR spectroscopy, highlighting the crucial role of two-dimensional NMR in confirming the identity of synthesized compounds (Dioukhane et al., 2021). Similarly, Akshaya et al. (2016) synthesized a novel phthalimide derivative and investigated its photophysical properties through solvatochromic shift methods to estimate ground and singlet excited state dipole moments, providing insights into the chemical stability and reactive centers of the molecule (Akshaya et al., 2016).
Biological Activities and Applications
Research on compounds similar to 2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione has also focused on their potential biological activities. Kumar et al. (2008) reported on the synthesis and evaluation of spiro-piperidin-4-ones for their antimycobacterial activity, demonstrating the potential of these compounds in the treatment of tuberculosis and other mycobacterial infections (Kumar et al., 2008). Furthermore, the study by Zarrouk et al. (2015) on 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in an acidic medium showcases the versatility of similar compounds in industrial applications, emphasizing their role in preventing metal corrosion (Zarrouk et al., 2015).
Eigenschaften
IUPAC Name |
2-[4-(4-methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-10-12-22(13-11-14)19(24)15-6-8-16(9-7-15)23-20(25)17-4-2-3-5-18(17)21(23)26/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATOVBKWHSTYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)
![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)







![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)

![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)